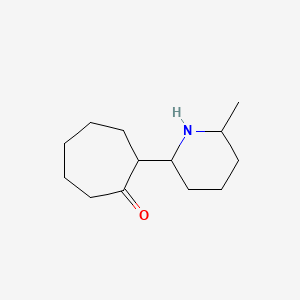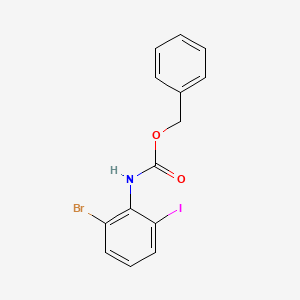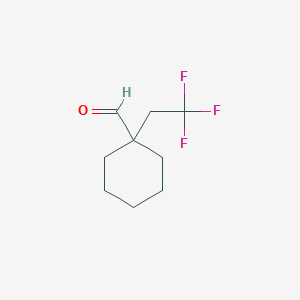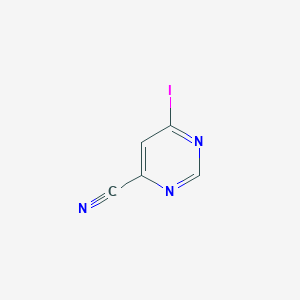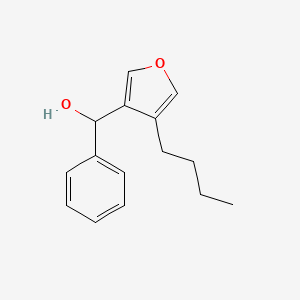
(4-Butylfuran-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylfuran-3-yl)(phenyl)methanol: is a chemical compound with the following structural formula:
C15H18O2
It consists of a furan ring (4-butylfuran-3-yl) attached to a phenyl group via a methanol (hydroxymethyl) linker. Let’s break down its features:
-
Furan Ring: : Furan is a five-membered heterocyclic ring containing four carbon atoms and one oxygen atom. The butyl group (four carbon atoms) is attached to the furan ring at position 3.
-
Phenyl Group: : The phenyl group (C₆H₅) is an aromatic ring composed of six carbon atoms. In this compound, it’s connected to the furan ring.
-
Hydroxymethyl Linker: : The methanol group (CH₃OH) serves as a bridge between the furan and phenyl moieties.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for preparing this compound. Here are two common methods:
-
Grignard Reaction
- Start with 4-bromobenzaldehyde (or 4-chlorobenzaldehyde).
- React it with butylmagnesium bromide (Grignard reagent) to form the intermediate.
- Finally, treat the intermediate with methanol to obtain the desired compound.
-
Friedel-Crafts Alkylation
- Begin with furan.
- Alkylate furan using 4-bromobenzene in the presence of a Lewis acid catalyst (such as aluminum chloride).
- Hydrolyze the resulting intermediate to yield the target compound.
Industrial Production:
The industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.
Chemical Reactions Analysis
(4-Butylfuran-3-yl)(phenyl)methanol: participates in various reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents: Reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and Lewis acids (for Friedel-Crafts alkylation) are used.
Major Products: The primary products are the corresponding aldehyde, alcohol, or substituted derivatives.
Scientific Research Applications
(4-Butylfuran-3-yl)(phenyl)methanol: finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are related furan-containing compounds, the unique combination of the butyl group, phenyl ring, and methanol linker sets (4-Butylfuran-3-yl)(phenyl)methanol apart. Similar compounds include other furan derivatives with varying substituents.
Remember that this compound’s properties and applications continue to be explored, making it an exciting subject for scientific investigation .
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(4-butylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChI Key |
RSJBSTFRRZYDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=COC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



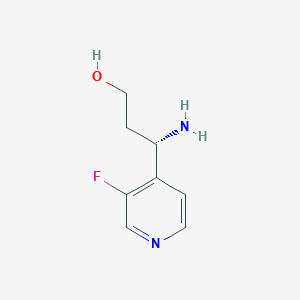
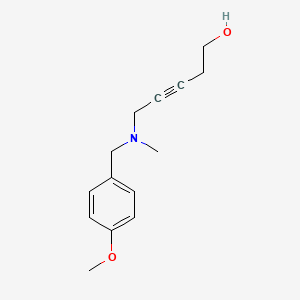

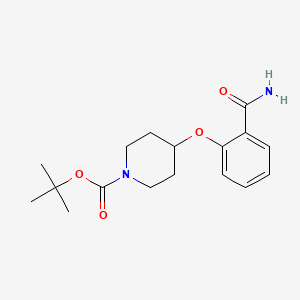
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
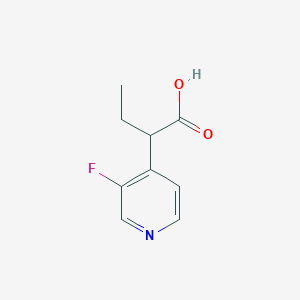

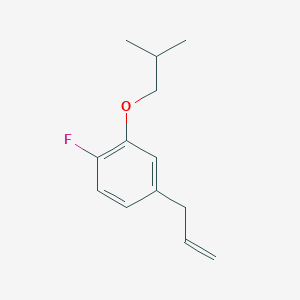
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
